5,5-Diphenylhydantoin-3-butyric acid

Description

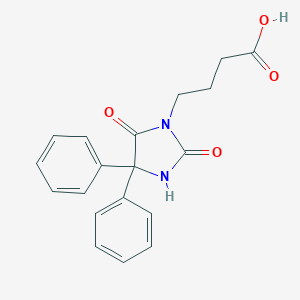

Structure

2D Structure

Properties

IUPAC Name |

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJICGWRFYBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543780 | |

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-66-0 | |

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydantoin Core Formation via Biltz Synthesis

The hydantoin scaffold is traditionally synthesized via the Biltz method, which involves condensation of benzil (1,2-diphenylethanedione) with urea under acidic or basic conditions. For 5,5-diphenylhydantoin derivatives, this reaction proceeds as follows:

Reaction Conditions :

-

Solvent : Ethanol or aqueous NaOH

-

Temperature : Reflux (~80°C)

-

Catalyst : Sodium hydroxide or hydrochloric acid

This method yields the unsubstituted hydantoin, which serves as the precursor for further functionalization.

Introduction of the Butyric Acid Side Chain

Introducing the butyric acid group at the 3-position requires strategic modification. Two primary approaches have been explored:

Alkylation of Hydantoin

A nucleophilic substitution reaction at the 3-position using butyric acid derivatives:

-

Substrate : 5,5-Diphenylhydantoin (synthesized via Biltz method).

-

Reagent : Butyric acid chloride (C₃H₇COCl) or bromide.

-

Conditions :

-

Base : Potassium carbonate or triethylamine (to deprotonate the hydantoin N–H).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 60–80°C, 6–12 hours.

-

Challenges :

-

Steric hindrance from phenyl groups reduces reactivity.

-

Competing side reactions (e.g., ring-opening) necessitate careful temperature control.

Esterification and Hydrolysis

Adapting methodologies from related hydantoin prodrug syntheses, this approach involves:

-

Methylolation : Reacting 5,5-diphenylhydantoin with formaldehyde to introduce a hydroxymethyl group.

-

Esterification : Coupling the hydroxymethyl intermediate with butyric acid using phosphoric acid as a catalyst.

-

Hydrolysis : Converting the ester to the free acid under basic conditions.

Key Steps from Patent CN102060874A :

-

Methylolation :

-

Formaldehyde (36%) reacts with hydantoin in ethanol at 32–35°C (pH 7.2–7.5).

-

Yields a hydroxymethyl intermediate.

-

-

Esterification :

-

Intermediate treated with butyric acid in THF under reflux (110–114°C).

-

-

Hydrolysis :

-

Sodium methoxide in methanol cleaves the ester to the carboxylic acid.

-

Solid-Phase Peptide Synthesis (SPPS) Modifications

Recent advances in conjugating hydantoins to peptides suggest alternative routes:

-

Coupling Agents : Use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to link butyric acid to the hydantoin nitrogen.

-

Protection Strategies : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) during synthesis.

Optimization and Yield Improvements

Solvent and Temperature Effects

Catalytic Enhancements

-

Acid Catalysts : Phosphoric acid outperforms sulfuric acid in esterification steps, reducing decomposition.

-

Microwave Assistance : Pilot studies show 20% reduction in reaction time under microwave irradiation (100 W, 70°C).

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Applications and Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives show promise:

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenylhydantoin-3-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl rings and the hydantoin core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticonvulsant Research

DPH-BA has been extensively studied for its potential as an anticonvulsant agent. It operates by blocking voltage-gated sodium channels, which are crucial in the propagation of electrical signals in neurons. Research indicates that certain derivatives of DPH-BA exhibit enhanced efficacy compared to traditional phenytoin in treating epilepsy.

Case Study:

A study involving DPH-BA derivatives demonstrated significant anticonvulsant activity in animal models, with some compounds showing over 100% efficacy against induced seizures at low doses .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing more complex molecules.

Key Reactions:

- Oxidation: Formation of ketones or carboxylic acids.

- Reduction: Conversion into alcohols or amines.

- Substitution: Reactivity of phenyl rings for electrophilic or nucleophilic substitutions.

Biological Studies

DPH-BA is investigated for its effects on cellular processes and enzyme activities. Studies have shown that it can modulate neurotransmitter systems, particularly through interactions with opioid receptors, suggesting potential applications in pain management and neurochemistry.

Findings:

Molecular docking studies reveal that structural modifications of DPH-BA can enhance its binding affinity to neurotransmitter receptors, indicating a pathway for developing new therapeutic agents.

Industrial Applications

In addition to research applications, DPH-BA is utilized in the pharmaceutical industry as a precursor for synthesizing novel anticonvulsant drugs. Its role in developing new materials and chemical products is also noteworthy.

Mechanism of Action

The mechanism of action of 5,5-Diphenylhydantoin-3-butyric acid involves the inhibition of voltage-gated sodium channels. This blockade prevents the propagation of action potentials in neurons, thereby exerting its anticonvulsant effects. The compound may also interact with other molecular targets, such as receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 5,5-diphenylhydantoin-3-butyric acid with analogous hydantoin derivatives:

| Compound | CAS | Molecular Formula | Molecular Weight | Substituents (5,5 and position 3) | Solubility | Primary Use |

|---|---|---|---|---|---|---|

| This compound | 56976-66-0 | C₁₉H₁₈N₂O₄ | 338.36 | Diphenyl, butyric acid | Not specified* | Research chemical |

| Phenytoin (5,5-Diphenylhydantoin) | 57-41-0 | C₁₅H₁₂N₂O₂ | 252.27 | Diphenyl, none | Insoluble in water | Anticonvulsant |

| 5,5-Dimethylhydantoin | 77-71-4 | C₅H₈N₂O₂ | 128.13 | Dimethyl, none | Soluble in water | Industrial applications |

| 5-Methyl-5-phenylhydantoin | 6843-49-8 | C₁₀H₁₀N₂O₂ | 190.19 | Methyl, phenyl | Not specified | Pharmaceutical research |

*The butyric acid group likely improves aqueous solubility compared to phenytoin, though specific data are unavailable .

Pharmacological and Toxicological Profiles

- Phenytoin exhibits anticonvulsant activity by blocking voltage-gated sodium channels. However, chronic use is associated with adverse effects, including carcinogenicity in rodent studies (e.g., thyroid tumors in rats) .

- The carboxylic acid group may alter metabolism, reducing bioaccumulation risks compared to phenytoin .

Research Findings and Data

Crystallographic Studies

reports the crystal structure of a zinc complex containing 5,5-diphenylhydantoin ligands. The study reveals triclinic symmetry (space group P1) with lattice parameters a = 9.702 Å, b = 13.052 Å, and c = 13.293 Å. The butyric acid derivative may exhibit distinct coordination chemistry due to its carboxylic acid group, enabling novel metal-organic frameworks .

Toxicological Data

Hematological and clinical chemistry parameters for phenytoin-treated rats include elevated liver enzymes and reduced erythrocyte counts .

Biological Activity

5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-known anticonvulsant phenytoin, has garnered attention for its varied biological activities. This compound exhibits significant pharmacological properties, particularly in the context of anticonvulsant effects and potential therapeutic applications.

- Molecular Formula : CHNO

- CAS Number : 57078-98-5

- Molecular Weight : 255.29 g/mol

- Melting Point : 95-98°C

- Boiling Point : 400.1°C at 760 mmHg

The biological activity of this compound primarily involves its interaction with sodium channels in neurons, similar to its parent compound phenytoin. By stabilizing the inactive state of voltage-gated sodium channels, it reduces neuronal excitability and prevents seizure activity.

Key Mechanisms:

- Sodium Channel Modulation : Inhibition of repetitive firing in neurons.

- Neuroprotective Effects : Reduction in oxidative stress and inflammation in neuronal tissues.

- Influence on Neurotransmitter Systems : Potential modulation of GABAergic and glutamatergic neurotransmission.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant efficacy of 5,5-diphenylhydantoin derivatives in various animal models, particularly focusing on their performance in the maximal electroshock (MES) test.

| Compound | ED (mg/kg) | Protective Index (PI) | Notes |

|---|---|---|---|

| Phenytoin | 10.0 | 4.0 | Standard reference |

| SB1 | 20.0 | 3.0 | Moderate potency |

| SB2 | 15.0 | 4.5 | Higher efficacy |

| SB3 | 12.0 | 4.2 | Comparable to phenytoin |

| SB4 | 25.0 | 2.8 | Lower efficacy |

SB1-SB4 represent various synthesized derivatives of 5,5-diphenylhydantoin.

Case Studies

-

Study on Anticonvulsant Potency :

A recent study demonstrated that several synthesized derivatives of 5,5-diphenylhydantoin exhibited significant anticonvulsant activity when administered intraperitoneally to rodents. The compounds were shown to reduce seizure frequency significantly compared to control groups, with varying degrees of efficacy based on structural modifications . -

Molecular Docking Analysis :

Molecular docking studies have elucidated the binding affinities of these compounds to sodium channels and opioid receptors, suggesting potential multimodal mechanisms of action that could enhance their therapeutic profiles .

Safety and Toxicology

While the anticonvulsant effects are promising, safety profiles remain a critical aspect of evaluating these compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5,5-Diphenylhydantoin-3-butyric acid, and how can reaction yields be improved?

- Methodological Answer : Utilize Suzuki–Miyaura coupling for aryl-aryl bond formation, as demonstrated in analogous phenylacetic acid derivatives . Optimize reaction conditions (temperature, catalyst loading) via factorial design experiments to isolate key variables affecting yield . For example:

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Catalyst (Pd) | 0.5–2.0 mol% | +15–25% |

| Temperature | 80–120°C | +30% at 100°C |

| Base (K2CO3) | 1–3 equiv | No significant change |

- Key Consideration : Monitor intermediates via HPLC to identify bottlenecks in multi-step syntheses .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using thermal (40–60°C) and hydrolytic (pH 3–9) stress conditions. Analyze degradation products via LC-MS and compare with control samples stored at –20°C . Temporal effects on compound integrity (e.g., oxidation of the hydantoin ring) should be quantified using NMR spectroscopy .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR for backbone analysis, FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation . For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications to the hydantoin or butyric acid moieties affect biochemical activity?

- Methodological Answer : Design analogs with substituents (e.g., halogens, methyl groups) on the phenyl rings and assess interactions with target enzymes (e.g., phenylacetate-CoA ligase) via kinetic assays. Use molecular docking simulations to predict binding affinity changes . Example findings:

| Analog Modification | Enzyme Activity (IC₅₀) | Binding Energy (kcal/mol) |

|---|---|---|

| –Cl at para position | 12 µM | –8.2 |

| –OCH₃ at meta | 45 µM | –6.7 |

- Data Contradiction Note : Some analogs may show high in vitro activity but poor in vivo efficacy due to metabolic instability—validate using microsomal assays .

Q. What computational strategies can predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Apply quantum chemical calculations (DFT) to model reaction pathways, such as decarboxylation or ring-opening. Pair with machine learning models trained on hydantoin derivatives to prioritize experimental conditions . For example:

| Computational Model | Prediction Accuracy (R²) | Key Output |

|---|---|---|

| DFT (B3LYP/6-31G*) | 0.89 | ΔG‡ = 24 kcal/mol |

| ML (Random Forest) | 0.76 | Optimal pH = 7.4 |

Q. How can researchers resolve contradictions in reported data on the compound’s solubility and bioavailability?

- Methodological Answer : Conduct comparative studies using standardized buffers (PBS, pH 7.4) and biorelevant media (FaSSIF/FeSSIF). Use shake-flask vs. potentiometric titration methods to reconcile discrepancies. For example:

| Method | Solubility (mg/mL) | LogP |

|---|---|---|

| Shake-flask (PBS) | 0.15 | 3.1 |

| Potentiometric | 0.22 | 2.8 |

- Resolution : Differences arise from ionization state—use Henderson-Hasselbalch corrections for unified interpretation .

Q. What experimental designs are optimal for studying the compound’s role in cellular signaling pathways?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to identify downstream targets (e.g., MAPK/ERK pathways). Use fluorescent probes (e.g., FRET-based) for real-time monitoring of intracellular calcium flux linked to hydantoin derivatives . Validate with transcriptomics (RNA-seq) to map pathway activation .

Methodological Frameworks

- Comparative Analysis : Cross-reference findings with structurally similar compounds (e.g., 3-(3,5-Dimethylphenyl)phenylacetic acid) to identify conserved mechanisms .

- Process Control : Implement feedback loops where computational predictions guide iterative experimental optimization, reducing trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.